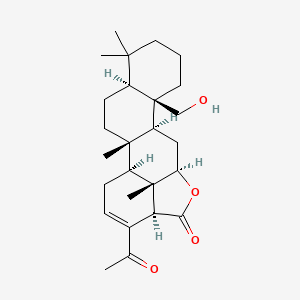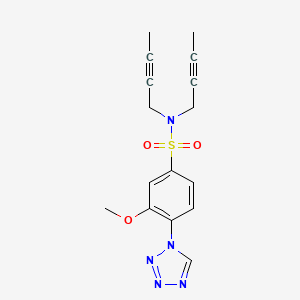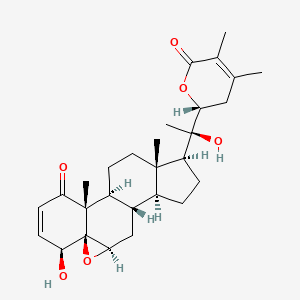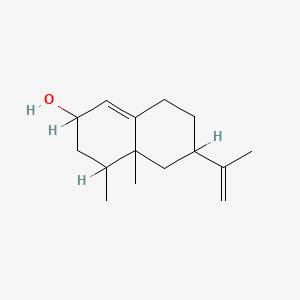
Quindoline
概要
説明
Quindoline is a heterocyclic aromatic organic compound that belongs to the class of quinoline derivatives. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Quindoline can be synthesized through various methods, including:
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound, followed by cyclization to form the quinoline ring.
Conrad-Limpach Synthesis: This method employs aniline derivatives and β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which can be further converted to this compound.
Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: Quindoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Quindoline has a wide range of applications in scientific research, including:
Chemistry: this compound derivatives are used as intermediates in the synthesis of various organic compounds.
Biology: this compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of diseases like malaria and cancer.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quindoline involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death. This compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
類似化合物との比較
Quindoline is compared with other similar compounds such as quinoline, isoquinoline, and quinazoline. While all these compounds share a similar fused ring structure, this compound is unique due to its specific biological activities and chemical reactivity. For example:
Quinoline: Primarily used in the synthesis of antimalarial drugs like chloroquine.
Isoquinoline: Known for its use in the synthesis of alkaloids and pharmaceuticals.
Quinazoline: Exhibits anticancer properties and is used in the development of kinase inhibitors.
This compound stands out due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent.
特性
IUPAC Name |
10H-indolo[3,2-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKRWLMTKEDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179030 | |
| Record name | Quindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243-58-3 | |
| Record name | Quindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Quindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















